tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Description
Chemical Structure and Properties tert-Butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS: 1000577-81-0) is a bicyclic heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a tetrahydro ring system. The molecule contains a bromine substituent at the 3-position of the thiophene ring and a tert-butyloxycarbonyl (Boc) protecting group at the 5-position. This structure renders it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules like antiplatelet agents (e.g., clopidogrel derivatives) .
Synthesis and Applications
The compound is synthesized via multi-step reactions involving cyclization and bromination. Its Boc group enhances solubility in organic solvents, facilitating purification and subsequent functionalization. It is widely used in pharmaceutical research for developing kinase inhibitors and other therapeutic agents .
Properties
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-10-8(6-14)9(13)7-17-10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHRZWKQLSLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659980 | |
| Record name | tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-81-0 | |
| Record name | tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
This compound is likely used as a building block in organic synthesis, and its targets would depend on the specific reactions it is involved in.
Mode of Action
It’s known that brominated compounds often participate in nucleophilic substitution reactions. In such reactions, the bromine atom in the compound could be replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond.
Biochemical Pathways
As a building block in organic synthesis, this compound could be involved in a variety of reactions, each potentially affecting different biochemical pathways.
Result of Action
The molecular and cellular effects of tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate’s action would depend on the specific reactions it is involved in. As a building block in organic synthesis, its effects can vary widely based on the context of its use.
Biological Activity
Tert-butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 1000577-81-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C12H16BrNO2S
- Molecular Weight : 318.23 g/mol
- Structure : The compound features a thieno[3,2-c]pyridine core with a bromine substituent and a tert-butyl ester group.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiproliferative effects against cancer cells.
Antiproliferative Activity
Recent studies have shown that related compounds based on the thieno[2,3-c]pyridine scaffold exhibit significant antiproliferative activity. For instance, derivatives have been evaluated for their ability to inhibit cancer cell growth across various cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3a | HeLa | 1.1 | Induces apoptosis via tubulin inhibition |
| 3b | L1210 | 2.8 | Induces apoptosis via tubulin inhibition |
| 3b | CEM | 2.3 | Induces apoptosis via tubulin inhibition |
| 3b | K562 | 0.70 | Induces apoptosis via tubulin inhibition |
The compounds mentioned above demonstrate selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a potential therapeutic window for cancer treatment .
The mechanism through which this compound exerts its biological effects appears to involve:
- Tubulin Binding : The compound interacts with the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : The accumulation of cells in the G2/M phase triggers apoptotic pathways, resulting in programmed cell death.
Study on Antitubulin Agents
A study published in MDPI evaluated a series of thieno[2,3-c]pyridine derivatives for their antiproliferative properties against several cancer cell lines including L1210, CEM, and HeLa. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.1 to 4.7 μM, showcasing their potential as effective antitumor agents .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of thieno[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines. The bromine substitution may enhance its reactivity and selectivity towards biological targets.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thieno[3,2-c]pyridine derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. The study found that compounds with bromine substitutions showed improved potency compared to their non-brominated counterparts .
Synthetic Methodologies
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its reactivity allows for further functionalization, making it a versatile building block in organic synthesis.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Base: K2CO3; Solvent: DMF | 85 | Synthetic Communications |
| Coupling Reactions | Pd-catalyzed; Temperature: 100°C | 90 | Organic Letters |
Material Sciences
Research has explored the use of thieno[3,2-c]pyridines in developing organic semiconductors due to their electronic properties. This compound can be incorporated into polymer matrices to enhance conductivity and stability.
Case Study:
A recent study demonstrated the incorporation of thieno[3,2-c]pyridine derivatives into polymer blends for organic photovoltaic applications. The results indicated improved charge transport properties and device efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| n-BuLi | -78°C, THF | Lithiated intermediate for carboxylation | 75-85% | |
| CuCN | DMF, 110°C | Cyano derivative | 68% | |
| NaN₃ | DMSO, 80°C | Azido intermediate for click chemistry | 72% |
These reactions exploit the electrophilic nature of the brominated thienopyridine core, enabling functional group diversification. The tert-butyl carbamate group remains stable under these conditions due to its steric protection .
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclizations to form fused heterocyclic systems:
Oxadiazole Formation
Reaction with 4-(trifluoromethyl)benzohydrazide in the presence of EDC·HCl yields tert-butyl 2-(2-(4-(trifluoromethyl)benzoyl)hydrazine-1-carbonyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate. Subsequent treatment with p-toluenesulfonyl chloride induces cyclodehydration to form 1,3,4-oxadiazoles :
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (gaseous) | Dioxane, 0°C, 2h | 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 90% | |
| TFA | DCM, RT, 1h | Hydrochloride salt | 95% |
This deprotection step is critical for generating pharmaceutically active amines while preserving the thienopyridine scaffold .
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed couplings:
| Catalyst | Reagent | Product Type | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives | 65-75% | |
| CuI/Phenanthroline | Terminal alkynes | Alkynylated analogs | 60% |
These reactions typically require inert atmospheres and anhydrous solvents like THF or DMF .
Oxidation Reactions
Controlled oxidation of the dihydrothienopyridine ring has been reported:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| mCPBA | DCM, 0°C→RT | Sulfoxide derivative | Partial epoxidation |
| H₂O₂/AcOH | RT, 12h | Sulfone analog | Complete oxidation |
Oxidation modifies the electronic properties of the thiophene ring, influencing subsequent reactivity.
Stability Considerations
Key stability data for reaction planning:
-
pH Sensitivity : Stable in pH 3–7; Boc cleavage accelerates below pH 2
-
Light Sensitivity : Degrades under prolonged UV exposure (t₁/₂ = 48h)
This comprehensive reactivity profile establishes this compound as a critical building block for synthesizing thienopyridine-based pharmacophores. The documented transformations highlight its utility in medicinal chemistry programs targeting CNS disorders and enzyme modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution
- tert-Butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS: 949922-62-7) Key Difference: Bromine at the 2-position instead of 3. It is priced at €102/g (1g scale) . Similarity Score: 0.74 (structural similarity) .
Functional Group Variations
- Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 193537-14-3) Key Difference: Amino and ester groups replace bromine. Impact: The amino group enables nucleophilic substitutions, while the ester allows hydrolysis to carboxylic acids. The thieno[2,3-c]pyridine fusion alters ring strain and electronic distribution compared to [3,2-c] systems . Application: Used in PROTAC (Proteolysis-Targeting Chimera) synthesis for targeted protein degradation .
Heterocyclic Core Modifications
- tert-Butyl 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 365996-06-1) Key Difference: Thiazolo[5,4-c]pyridine core (S and N atoms) instead of thieno[3,2-c]pyridine. Impact: Increased polarity due to the thiazole ring’s nitrogen, enhancing solubility in polar solvents. Elemental analysis: C (41.39%), N (8.78%), S (10.04%) . Price: >98% purity, available at $198/500 mg .
Substituted Derivatives
- tert-Butyl 4-(4-Nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Key Difference: 4-Nitrophenyl group at the 4-position. Impact: The nitro group is electron-withdrawing, reducing electrophilic substitution reactivity. Used in crystallography studies due to enhanced π-π stacking interactions .
Functionalized Analogues
- tert-Butyl 7-Amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Key Difference: Amino group at the 7-position. Impact: The amino group introduces nucleophilicity, enabling conjugation with carbonyl compounds or electrophiles. Critical for synthesizing chiral intermediates in drug development .
Comparative Data Table
| Compound Name | CAS Number | Core Structure | Substituent Position | Key Functional Groups | Price (USD/g) | Applications |
|---|---|---|---|---|---|---|
| tert-Butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | 1000577-81-0 | Thieno[3,2-c]pyridine | 3-Bromo, 5-Boc | Br, Boc | N/A | Kinase inhibitors |
| tert-Butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | 949922-62-7 | Thieno[3,2-c]pyridine | 2-Bromo, 5-Boc | Br, Boc | 102.00 € | Cross-coupling reactions |
| Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate | 193537-14-3 | Thieno[2,3-c]pyridine | 2-Amino, 3-Ester | NH2, COOEt | N/A | PROTAC synthesis |
| tert-Butyl 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | 365996-06-1 | Thiazolo[5,4-c]pyridine | 2-Bromo, 5-Boc | Br, Boc | 198.00/500 mg | Polar solvent applications |
Research Findings and Implications
- Reactivity : Bromine position significantly affects Suzuki coupling efficiency. The 3-bromo derivative shows higher reactivity with aryl boronic acids than the 2-bromo isomer due to better orbital overlap .
- Biological Activity: Thiazolo derivatives exhibit higher metabolic stability compared to thieno analogues, making them preferable for in vivo studies .
- Synthetic Utility: Amino-substituted variants are pivotal in synthesizing clopidogrel bisulphate, a blockbuster antiplatelet drug .
Preparation Methods
Alkylation and Esterification Route
One documented approach involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives followed by bromination and esterification steps.
- Starting Materials: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
- Base: Potassium carbonate or potassium bicarbonate to neutralize and facilitate nucleophilic substitution.
- Solvent: Acetonitrile is commonly used for its polar aprotic properties.
- Temperature: Mild conditions, typically 25–35 °C.
- Reaction Time: Approximately 5 hours for alkylation steps; longer for some steps (up to 25 hours) depending on the substrate and reagents.
For example, the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with bromo-substituted benzyl bromide derivatives in the presence of potassium carbonate in acetonitrile at 25–35 °C for 5 hours yielded intermediates that can be further processed to the target compound.
Bromination and Protection
The bromine atom is introduced selectively at the 3-position of the thieno[3,2-c]pyridine ring, often via electrophilic bromination. Following bromination, the carboxylic acid functionality is protected as a tert-butyl ester to improve stability and facilitate further synthetic transformations.
- Bromination Reagents: Bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Protection: Use of tert-butanol or tert-butyl chloroformate with appropriate bases to form the tert-butyl ester.
Example Preparation Procedure (Literature-Based)
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride + Potassium carbonate + Acetonitrile, 25–35 °C, 5 h | Alkylation with bromo-substituted alkylating agent | Intermediate obtained |
| 2 | Bromination with NBS or Br2 under mild conditions | Introduction of bromine at 3-position | Selective bromination |
| 3 | Esterification with tert-butanol or tert-butyl chloroformate + base | Formation of tert-butyl ester protecting group | Final compound isolated |
One reported example involved adding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (38.9 mmol) to potassium bicarbonate (0.2 mol) at room temperature, followed by dropwise addition of a brominated benzyl ketone in acetonitrile. After stirring for 25 hours, the product was purified by filtration and recrystallization with acetone and hydrobromic acid to yield the desired compound with 73.1% yield.
Reaction Parameters and Optimization
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Base | Potassium carbonate/bicarbonate | Neutralizes HCl salt, facilitates substitution |
| Solvent | Acetonitrile | Polar aprotic solvent, good solubility |
| Temperature | 25–35 °C | Mild conditions to avoid side reactions |
| Reaction Time | 5–25 hours | Longer times for complete conversion |
| Purification | Filtration, recrystallization | Use of cyclohexane, ethyl acetate, acetone |
Research Findings and Analytical Data
- Purity: Commercial samples typically report ≥95% purity.
- Molecular Formula: C12H16BrNO2S.
- Molecular Weight: 318.23 g/mol.
- Characterization: Confirmed by NMR, MS, and melting point analysis.
- Safety: The compound requires handling with care due to skin and eye irritation hazards.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, and how can reaction yields be improved?
- Methodology : A high-yield synthesis (74.2%) involves reacting tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with tert-butyl nitrite and copper(I) bromide in DMF at 50°C for 3 hours. Key steps include ice-bath cooling during nitrite addition and TLC monitoring for reaction completion .
- Yield Optimization : Adjusting stoichiometry (e.g., excess CuBr) and maintaining strict temperature control can mitigate side reactions. Post-reaction purification via column chromatography is recommended.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Techniques :
- NMR Spectroscopy : Confirm bromine substitution and tert-butyl group integrity via H/C NMR.
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., de-brominated byproducts) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation and stereochemical analysis .
Q. How can researchers troubleshoot low yields during the bromination step?
- Common Issues :
- Incomplete Reaction : Extend reaction time beyond 3 hours if TLC indicates residual starting material.
- Side Reactions : Replace DMF with a less polar solvent (e.g., acetonitrile) to reduce copper-mediated decomposition .
- Preventative Measures : Use freshly sublimed sulfur and anhydrous CuBr to avoid moisture-induced side reactions.
Advanced Research Questions
Q. How does this compound serve as a precursor in cross-coupling reactions for heterocyclic drug discovery?
- Applications : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to functionalized thienopyridines. For example, coupling with pyridinyl boronic acids generates analogs with enhanced pharmacological profiles .
- Methodological Insight : Use Pd(PPh) as a catalyst in THF/water (3:1) at 80°C, monitoring conversion via F NMR if fluorinated partners are used.
Q. What crystallographic data are available for structural analogs, and how do they inform conformational analysis?
- Key Findings :
- Analog tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate exhibits a boat conformation in the piperidine ring, stabilized by intramolecular H-bonding between the carbonyl and NH groups .
- Software : SHELXL refinement (via SHELX suite) is recommended for high-resolution datasets to model disorder in the tert-butyl group .
Q. What mechanistic insights explain the regioselectivity of bromination in this scaffold?
- Proposed Mechanism : Bromination occurs at the 3-position due to electron-donating effects of the adjacent thiophene sulfur, which activates the ring for electrophilic substitution. DFT calculations support this selectivity, showing lower activation energy at C3 vs. C2 .
- Experimental Validation : Competitive bromination studies with deuterated analogs can isolate kinetic vs. thermodynamic control.
Q. How can this compound be utilized in the synthesis of chiral intermediates for pharmaceuticals?
- Case Study : Similar tert-butyl-protected thienopyridines are resolved using chiral reagents (e.g., L-camphorsulfonic acid) to isolate enantiomers for antiplatelet agents like clopidogrel .
- Method : Employ dynamic kinetic resolution (DKR) with a chiral palladium catalyst to enhance enantiomeric excess (ee > 98%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
